

# Technical Support Center: Fingolimod-Induced Lymphopenia in Animal Studies

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## Compound of Interest

Compound Name: *Fingolimod phosphate*

Cat. No.: *B026995*

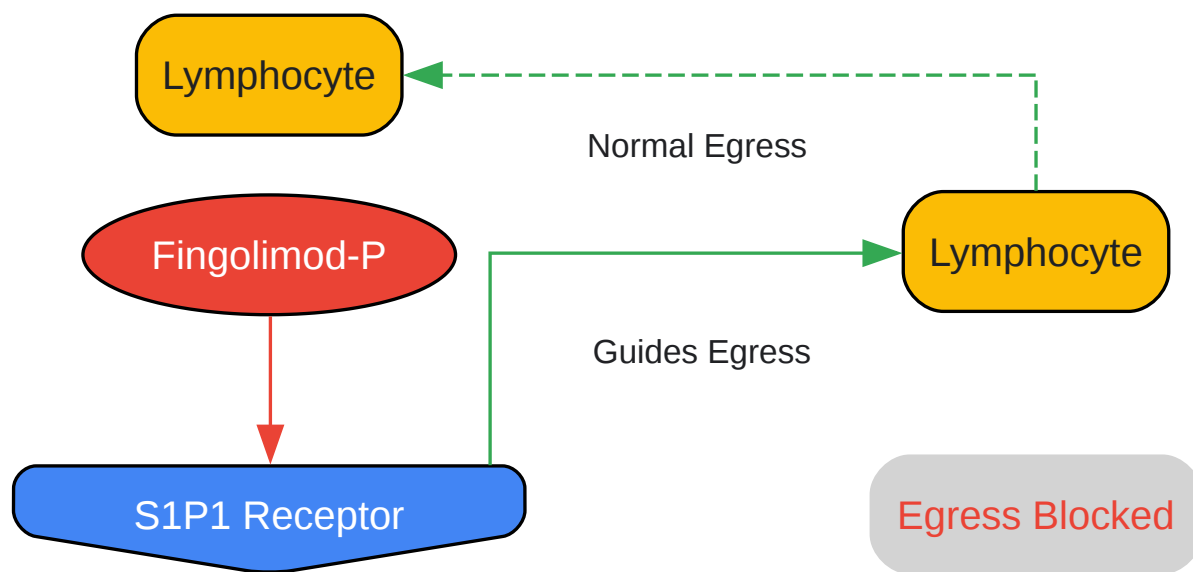
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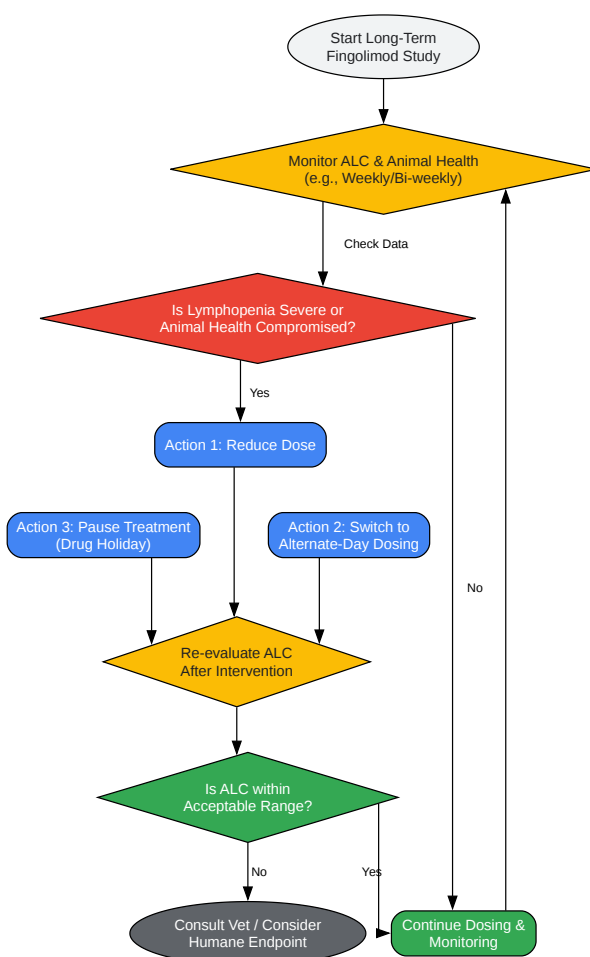
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fingolimod-induced lymphopenia in long-term animal studies.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of fingolimod-induced lymphopenia?

Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator.<sup>[1]</sup> In vivo, it is phosphorylated to fingolimod-phosphate, which acts as a functional antagonist of the S1P1 receptor on lymphocytes.<sup>[2][3][4]</sup> This binding internalizes the S1P1 receptors, preventing lymphocytes from exiting the lymph nodes and spleen, which results in their sequestration in these secondary lymphoid organs.<sup>[5][6][7]</sup> This leads to a rapid and reversible reduction of lymphocyte counts in the peripheral blood.<sup>[8]</sup> The lymphocytes are not destroyed but are simply redistributed.<sup>[8]</sup>





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